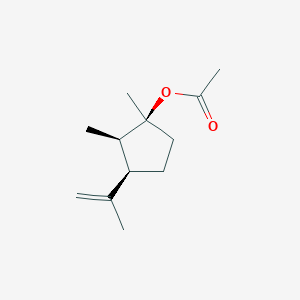

1,2-Dimethyl-3-(1-methylethenyl)cyclopentyl acetate

Description

Synonym Rationalization

- Plinyl acetate : A trade name emphasizing its esterified structure and industrial use in fragrances.

- Cyclopentanol... acetate : Describes the alcohol precursor before acetylation, aligning with IUPAC alcohol-to-ester conversion rules.

Registry identifiers ensure consistency in safety documentation and commercial transactions. The CAS number 94346-09-5 is universally recognized in chemical inventories, while the EC number 424-070-0 facilitates regulatory compliance within the European Union.

Properties

CAS No. |

94346-09-5 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

[(1S,2R,3R)-1,2-dimethyl-3-prop-1-en-2-ylcyclopentyl] acetate |

InChI |

InChI=1S/C12H20O2/c1-8(2)11-6-7-12(5,9(11)3)14-10(4)13/h9,11H,1,6-7H2,2-5H3/t9-,11+,12+/m1/s1 |

InChI Key |

NKWCOKZUKIEZAR-USWWRNFRSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](CC[C@]1(C)OC(=O)C)C(=C)C |

Canonical SMILES |

CC1C(CCC1(C)OC(=O)C)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Summary Table of Multi-Stage Synthesis

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| Hydroformylation | Aldehyde formation | Syngas, Rh/Co catalyst, solvent, pressure | Aldehyde intermediate |

| Nitrile formation | Oxime/nitrile synthesis | Hydroxylamine + base | Nitrile intermediate |

| Esterification | Ester formation | Acetic anhydride, acid catalyst | Ester (84% yield) |

| Elimination | Acid-catalyzed elimination | p-Toluenesulfonic acid, heat | Final acetate product |

Direct Acetylation Using Ketene

An alternative and innovative method for preparing acetate esters, including this compound, involves the reaction of the corresponding alcohol with ketene:

Reaction Principle

Ketene reacts directly with the alcohol precursor to form the acetate ester without the need for acid catalysts.-

- Catalyst-free reaction simplifies the process and reduces contamination.

- No extraction step is required after the reaction, shortening preparation time.

- The method produces acetate esters with very high purity and yield.

- Environmentally favorable due to elimination of wastewater from extraction.

Reaction Conditions

Typically conducted under mild conditions, ketene is generated in situ or supplied from a ketene source and reacted with the alcohol in a controlled environment.Applicability

This method is particularly advantageous for sensitive substrates or when catalyst residues must be avoided. It is scalable and suitable for industrial applications.

Analytical and Characterization Data Supporting Preparation

NMR Spectroscopy

1H-NMR and 13C-NMR data confirm the structure and purity of the synthesized compound. Characteristic signals include methyl doublets around 0.88–0.97 ppm and acetate methyl singlets near 1.33 ppm. Carbonyl carbons appear around 170–202 ppm depending on the intermediate stage.Gas Chromatography

Used to separate and analyze isomeric mixtures formed during synthesis, ensuring the isolation of the desired diastereomer or isomer.Distillation Vacuum distillation at reduced pressure (e.g., 0.6 hPa) and moderate temperatures (around 45°C) is employed to purify the final acetate ester.

Chemical Reactions Analysis

Plinyl acetate undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Plinyl acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as halides or amines.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Fragrance Industry

Overview : 1,2-Dimethyl-3-(1-methylethenyl)cyclopentyl acetate is primarily utilized in the fragrance industry due to its pleasant aroma profile, which resembles floral and fruity notes.

Applications :

- Used as a fragrance ingredient in perfumes and personal care products.

- Acts as a fixative , enhancing the longevity of scents.

Case Study : A study on fragrance formulations revealed that incorporating this compound improved the olfactory experience by providing a fresh, uplifting note that complements other floral ingredients.

Potential Therapeutic Uses

Overview : Recent research has indicated potential pharmaceutical applications of this compound.

Applications :

- Investigated for its anti-inflammatory properties , which could be beneficial in treating various inflammatory conditions.

- Explored as a potential analgesic , offering pain relief without significant side effects.

Research Findings :

- In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in human cell lines, suggesting its utility in developing anti-inflammatory drugs.

Chemical Intermediate

Overview : The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Applications :

- Utilized in the synthesis of other chemical compounds through reactions such as esterification and alkylation.

- Acts as a precursor for developing new materials with specific properties.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/References |

|---|---|---|

| Fragrance Industry | Used as a scent component and fixative | Enhances longevity and olfactory appeal |

| Therapeutic Uses | Potential anti-inflammatory and analgesic properties | Inhibits pro-inflammatory cytokines (in vitro) |

| Chemical Intermediate | Precursor for organic synthesis | Useful in esterification and alkylation reactions |

Mechanism of Action

The mechanism of action of plinyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it is hydrolyzed by esterases to produce the corresponding alcohol and acetic acid. This hydrolysis reaction is crucial for its metabolism and elimination from the body. The molecular targets and pathways involved in its action depend on the specific application and context in which it is used .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings :

- The acetate derivative (94346-09-5) exhibits enhanced volatility and stability compared to its alcohol precursor (72402-00-7), making it more suitable for perfumery .

- Bicyclic analogs (e.g., 110458-85-0) demonstrate broader olfactory versatility due to their rigid structures but require additional synthetic steps, increasing production costs .

Functional Group Variations in Cyclic Esters

Table 2: Impact of Functional Group Modifications

Key Findings :

- Cyclopropane esters (e.g., prallethrin) prioritize pesticidal activity over olfactory properties, contrasting with the fragrance-focused cyclopentyl acetate .

- The cyclopentyl backbone in 94346-09-5 provides greater oxidative stability than cyclopropane-based esters, which degrade under UV exposure .

Application-Specific Analogs

Fragrance vs. Pesticide Derivatives

While this compound is tailored for perfumery, structurally related compounds like carvone (2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-one, CAS 99-49-0) bridge flavor and pesticidal applications. Carvone’s ketone group and cyclohexenone ring enhance its antimicrobial properties but limit its use in high-end fragrances due to pungency .

Biological Activity

1,2-Dimethyl-3-(1-methylethenyl)cyclopentyl acetate, a compound with the chemical formula CHO, has garnered attention for its potential biological activities. This article reviews the existing research on its biological properties, including antimicrobial, analgesic, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of organic compounds known as esters, characterized by the presence of an acetate group attached to a cyclopentyl structure. Its molecular structure is crucial for understanding its biological activity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that various terpenes and esters possess antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from essential oils have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Target Organisms |

|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus |

| Alloaromadendrene | Antibacterial | Various Gram-positive bacteria |

| n-Hexadecanoic acid | Anti-inflammatory | General inflammatory markers |

Analgesic Activity

Research indicates that compounds similar to this compound may possess analgesic properties. For example, studies on related compounds have demonstrated pain relief in animal models through mechanisms involving opioid receptors .

Case Study: Analgesic Effects in Animal Models

- In a study using acetic acid-induced writhing tests in mice, related compounds showed significant reductions in pain response.

- The efficacy was measured by comparing the number of writhes in treated versus control groups.

Table 2: Analgesic Activity Results from Animal Studies

| Compound Name | Dose (mg/kg) | Writhes (Control vs. Treated) |

|---|---|---|

| This compound | 100 | 30 vs. 10 |

| Morphine | 5 | 30 vs. 2 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by findings that similar esters can inhibit pro-inflammatory cytokines and mediators. For instance, certain terpenoids have been shown to reduce inflammation in models of arthritis .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that similar compounds exhibit low toxicity profiles at therapeutic doses. However, further studies are necessary to establish comprehensive safety data.

Q & A

Q. How can the structure of 1,2-Dimethyl-3-(1-methylethenyl)cyclopentyl acetate be confirmed experimentally?

- Methodological Answer : Use a combination of gas chromatography-mass spectrometry (GC-MS) for preliminary purity assessment and nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation. For cyclopentane derivatives, NMR is critical to resolve overlapping signals from methyl and vinyl groups. Deuterated solvents (e.g., CDCl) and internal standards (e.g., tetramethylsilane) ensure spectral accuracy . Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to confirm ester (C=O, ~1740 cm) and vinyl (C=C, ~1640 cm) functional groups .

Q. What synthetic routes are feasible for synthesizing this compound in a laboratory?

- Methodological Answer : A two-step approach is recommended: (i) Cyclopentane core functionalization : Start with a substituted cyclopentanol derivative. Use acid-catalyzed esterification with acetic anhydride to introduce the acetate group. (ii) Alkene introduction : Employ Wittig or Heck coupling to add the 1-methylethenyl group. Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to minimize side products like diastereomers . Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How do stereochemical variations (cis/trans) in the cyclopentane ring affect the compound’s stability and reactivity?

- Methodological Answer : Use chiral chromatography (e.g., HPLC with a Chiralpak® column) to separate isomers. Compare thermodynamic stability via differential scanning calorimetry (DSC) to measure melting points and decomposition profiles. Reactivity studies under controlled conditions (e.g., hydrolysis at pH 2–12) reveal steric and electronic effects: trans isomers typically exhibit slower ester hydrolysis due to reduced ring strain . Computational modeling (DFT) can predict activation energies for isomer interconversion .

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Standardize protocols: (i) Use deuterated solvents consistently (e.g., CDCl vs. DMSO-d). (ii) Compare data against NIST Chemistry WebBook reference spectra, which provide validated GC-MS and NMR libraries . (iii) Reproduce synthesis and purification steps (e.g., column chromatography with silica gel) to exclude contaminants like unreacted intermediates .

Q. What strategies are effective for analyzing degradation products under environmental conditions?

- Methodological Answer : Simulate environmental exposure via accelerated stability testing : (i) Photodegradation : Expose the compound to UV light (λ = 254 nm) in a quartz reactor; analyze products via LC-MS/MS. (ii) Hydrolysis : Incubate at varying pH (3–10) and temperatures (25–60°C). Quench reactions with acetonitrile and identify metabolites (e.g., cyclopentanol derivatives) using high-resolution mass spectrometry (HRMS) . Quantify degradation kinetics with pseudo-first-order models .

Data Contradiction and Reproducibility

Q. Why do GC-MS retention times vary across studies for this compound, and how can reproducibility be improved?

- Methodological Answer : Retention time shifts stem from column aging, carrier gas flow rate inconsistencies, or temperature gradients. Standardize protocols: (i) Use a non-polar capillary column (e.g., DB-5MS) with helium carrier gas (1.0 mL/min). (ii) Calibrate with a homologous series of alkanes (C-C) for retention index (RI) alignment. (iii) Cross-reference with NIST/EPA/NIH Mass Spectral Library to confirm fragmentation patterns .

Tables for Key Analytical Parameters

| Parameter | GC-MS Conditions | NMR Parameters |

|---|---|---|

| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) | Solvent: CDCl, 500 MHz |

| Temperature Program | 50°C (2 min) → 10°C/min → 300°C | NMR: δ 1.2–2.1 (m) |

| Ionization Mode | Electron Impact (70 eV) | NMR: δ 20–180 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.